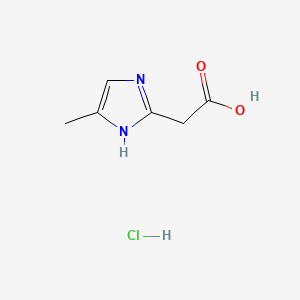

2-(4-methyl-1H-imidazol-2-yl)acetic acid hydrochloride

CAS No.:

Cat. No.: VC18064003

Molecular Formula: C6H9ClN2O2

Molecular Weight: 176.60 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C6H9ClN2O2 |

|---|---|

| Molecular Weight | 176.60 g/mol |

| IUPAC Name | 2-(5-methyl-1H-imidazol-2-yl)acetic acid;hydrochloride |

| Standard InChI | InChI=1S/C6H8N2O2.ClH/c1-4-3-7-5(8-4)2-6(9)10;/h3H,2H2,1H3,(H,7,8)(H,9,10);1H |

| Standard InChI Key | VQYHPAHRYSSCDH-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CN=C(N1)CC(=O)O.Cl |

Introduction

Chemical Identity and Structural Features

Molecular Composition

The compound has the molecular formula C₆H₉ClN₂O₂, comprising:

-

A 4-methyl-1H-imidazole ring (a five-membered aromatic heterocycle with two nitrogen atoms).

-

An acetic acid group (-CH₂COOH) at the 2-position of the imidazole ring.

-

A hydrochloride counterion enhancing solubility.

Key Structural Attributes:

-

The methyl group at position 4 introduces steric and electronic effects, influencing reactivity.

-

The acetic acid moiety enables hydrogen bonding and salt formation, critical for biological interactions .

Physicochemical Properties

| Property | Value/Description |

|---|---|

| Molecular Weight | 192.6 g/mol |

| Solubility | High in polar solvents (water, ethanol) |

| Melting Point | Not explicitly reported; analogs range 180–220°C |

| pKa | ~4.5 (carboxylic acid), ~7.1 (imidazole NH) |

Synthetic Methodologies

Solvent-Free N-Alkylation

A solvent-free approach, adapted from the synthesis of imidazol-1-yl-acetic acid hydrochloride , provides a sustainable pathway:

-

Alkylation of 4-Methylimidazole:

-

React 4-methylimidazole with tert-butyl chloroacetate in the presence of a base (e.g., K₂CO₃).

-

Conditions: 80–90°C, 6–8 hours, solvent-free.

-

Intermediate: 2-(4-Methyl-1H-imidazol-2-yl)acetic acid tert-butyl ester.

-

-

Hydrolysis and Salt Formation:

-

Hydrolyze the ester using aqueous HCl to yield the free acid.

-

Reaction:

-

Advantages Over Traditional Methods:

-

Environmental: Eliminates hazardous solvents (e.g., DMF, THF).

Chemical Reactivity and Functionalization

Key Reactions

The compound participates in reactions typical of imidazole derivatives and carboxylic acids:

Oxidation

-

Reagents: KMnO₄, CrO₃.

-

Product: 2-(4-Methyl-1H-imidazol-2-yl)glyoxylic acid (potential enzyme inhibitor).

Reduction

-

Reagents: LiAlH₄, NaBH₄.

-

Product: 2-(4-Methyl-1H-imidazol-2-yl)ethanol (alcohol derivative).

Amide Formation

-

Reagents: Thionyl chloride (SOCl₂), followed by amines.

-

Application: Precursor for peptidomimetics or drug conjugates.

Industrial and Pharmaceutical Applications

Intermediate for Zoledronic Acid

The compound’s structural analog, imidazol-1-yl-acetic acid hydrochloride, is a key intermediate in synthesizing zoledronic acid , a bisphosphonate used to treat osteoporosis and bone metastases.

Synthesis Pathway:

-

Phosphorylation: React with phosphorous oxychloride (POCl₃) and H₃PO₄.

-

Hydrolysis: Form the bisphosphonate backbone.

-

Crystallization: Yield zoledronic acid monohydrate (84% efficiency) .

Biological Activity

While direct studies are sparse, imidazole analogs exhibit:

-

Antimicrobial Properties: Disruption of microbial cell membranes .

-

Enzyme Inhibition: Coordination with metal ions (e.g., Zn²⁺ in metalloproteases).

Future Directions

Research Opportunities

-

Structure-Activity Relationships: Modify the methyl or acetic acid groups to enhance bioactivity.

-

Green Chemistry: Optimize solvent-free protocols for industrial scale-up.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume